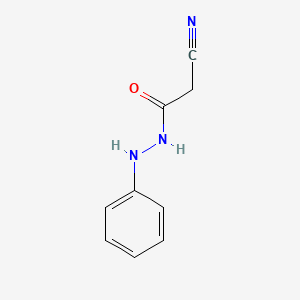

2-cyano-N'-phenylacetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N'-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJOWCCDWGQUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano N Phenylacetohydrazide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to 2-cyano-N'-phenylacetohydrazide, primarily through reactions that construct the core hydrazide structure in a single key step. High-pressure chemistry has emerged as a particularly effective approach.

High-Pressure Accelerated Reactions

The application of high pressure has been shown to significantly expedite the formation of this compound, offering a powerful tool for enhancing reaction rates and yields. researcher.life This technique is especially valuable for reactions that are otherwise slow or inefficient at atmospheric pressure.

A primary high-pressure method involves the direct reaction between phenylhydrazine (B124118) and ethyl cyanoacetate (B8463686). researcher.liferesearchgate.net High pressure facilitates the nucleophilic attack of the hydrazine (B178648) onto the ester, leading to the formation of the target hydrazide. This approach is a key step in a two-stage synthesis of other valuable chemical compounds like 5-amino-3-hydroxy-1-phenyl-1H-pyrazole. researchgate.netingentaconnect.comresearchgate.net

A significant advantage of the high-pressure synthesis of this compound is the ability to perform the reaction under solvent-free and catalyst-free conditions. ingentaconnect.com By applying a pressure of 7 katm, a remarkable yield of 96% can be achieved. researchgate.netingentaconnect.comresearchgate.net This not only simplifies the purification process but also aligns with the principles of green chemistry by minimizing waste. The reaction can also be conducted in various solvents, including methanol, ethanol (B145695), toluene, and 1,4-dioxane, at pressures up to 10 katm. researchgate.netresearchgate.net

Table 1: High-Pressure Synthesis of this compound

| Reactants | Pressure | Solvent | Catalyst | Yield |

|---|

The mechanistic aspects of the reaction between phenylhydrazine and ethyl cyanoacetate have been investigated through computational studies. researchgate.netresearchgate.net Thermodynamic parameters calculated using the SMD-M06-2X/MG3S method have provided insights into the reaction pathways. researchgate.netresearchgate.net Under neutral conditions, the thermodynamically most favorable pathway involves the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the carbonyl carbon of the ethyl cyanoacetate molecule. researchgate.netresearchgate.net In cases where the ethyl cyanoacetate anion is involved, the attack also occurs at the carbonyl group but proceeds via the phenyl-substituted nitrogen atom. researchgate.net

Conventional Synthetic Routes

Conventional methods for synthesizing derivatives of this compound often rely on the use of pre-functionalized starting materials, such as cyanoacetic acid hydrazide.

Cyanoacetic acid hydrazide is a versatile and widely used precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions. researchgate.netijarsct.co.in It can be prepared by the reaction of ethyl cyanoacetate with hydrazine hydrate, typically in ethanol at low temperatures. researchgate.netijarsct.co.in The resulting cyanoacetic acid hydrazide can then react with various electrophiles, such as aldehydes and ketones, to form hydrazone derivatives which can be further cyclized. nih.govgrafiati.com For instance, the reaction of cyanoacetic acid hydrazide with an indole (B1671886) carboxaldehyde derivative yields a key intermediate for the synthesis of more complex molecules. nih.gov Similarly, it reacts with ketones like cyclopentanone (B42830) to form compounds such as 2-cyano-2-cyclopentylideneacetohydrazide, which serves as a building block for other derivatives. srce.hrnih.gov

Table 2: Examples of Derivatives Synthesized from Cyanoacetic Acid Hydrazide

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Cyanoacetic Acid Hydrazide | Indole Carboxaldehyde | Key hydrazone intermediate nih.gov |

| Cyanoacetic Acid Hydrazide | Cyclopentanone | 2-cyano-2-cyclopentylideneacetohydrazide srce.hrnih.gov |

| Cyanoacetic Acid Hydrazide | 4-Methoxyacetophenone | 2-cyanoacetohydrazide (B512044) derivative grafiati.com |

Application of Indole Carboxaldehyde Derivatives in Synthesis

Indole carboxaldehyde derivatives serve as crucial electrophiles in the synthesis of complex hydrazones. A key synthetic step involves the condensation reaction of an appropriately substituted indole carboxaldehyde with a hydrazide. For instance, (E)-2-cyano-N'-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}acetohydrazide is synthesized by reacting 1-(methylsulfonyl)-1H-indole-3-carboxaldehyde with cyanoacetic acid hydrazide. nih.gov This reaction is typically performed by heating the components under reflux in absolute ethanol, which acts as the solvent. nih.gov The resulting product, a key intermediate, can then be used for further derivatization. nih.gov This approach highlights a direct method for incorporating the indole moiety into the final structure, forming a stable hydrazone linkage. nih.gov

Utilization of 2,6-Dicyano-4-pyrone as a Key Building Block

2,6-Dicyano-4-pyrone is a versatile and symmetrical building block for creating various heterocyclic assemblies. nih.govacs.org Its structure presents multiple reactive sites, primarily the two equivalent cyano groups and the pyrone ring system. nih.govacs.org Synthetic strategies can involve the selective modification of one or both cyano groups, which provides a pathway to unsymmetrical 2,6-bis(hetaryl)-4-pyrones. nih.govacs.org While reactions involving the pyrone ring can be complex, transformations that selectively target the cyano groups are well-documented. nih.govacs.org For example, reactions with hydroxylamine (B1172632) proceed selectively at the cyano groups without opening the pyrone ring, forming amidoximes. nih.govacs.org Similarly, reactions with phenylhydrazine, though potentially leading to unidentified products at room temperature, can be controlled at lower temperatures (−20 °C) to yield pyrazole (B372694) derivatives. nih.govacs.org This controlled reactivity allows 2,6-dicyano-4-pyrone to serve as a precursor for pyrone-bearing heterocyclic triads, which can be further converted into 2,6-bis(hetaryl)pyridines. nih.govacs.org

Synthesis of Substituted this compound Derivatives

The derivatization of the parent 2-cyanoacetohydrazide structure is commonly achieved through condensation reactions with various aldehydes and ketones, or via more complex multicomponent reaction schemes.

Formation of N'-Benzylidene and Related Analogs

The formation of N'-benzylidene analogs is a common strategy for derivatizing 2-cyanoacetohydrazide. This is typically achieved through a condensation reaction between the hydrazide and a suitable aldehyde, such as benzaldehyde. nih.govsrce.hr For example, N'-benzylidene-2-cyano-2-cyclopentylideneacetohydrazide is synthesized from the reaction of 2-cyano-2-cyclopentylideneacetohydrazide with benzaldehyde. nih.govsrce.hr The general procedure involves stirring the hydrazide and the corresponding aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., hydrochloric acid) to facilitate the reaction. brieflands.com The resulting (E)-N'-benzylidene-2-cyanoacetohydrazide can be characterized by various spectroscopic methods, which confirm the formation of the hydrazone linkage. rsc.org This method is also applicable to the synthesis of more complex analogs, such as N′-(3-Cyano-6-(naphthalen-1-yl)-4-(thiophen-2-yl)pyridin-2-yl)-2-phenylacetohydrazide, which is formed by reacting a hydrazide with phenylacetyl chloride in dry pyridine (B92270). acs.org

Introduction of Diverse Arylidene Moieties

To create a library of compounds, various arylidene moieties can be introduced by reacting a 2-cyanoacetohydrazide derivative with a range of substituted aldehydes. In one study, 2-cyano-N'-(2-hydroxy-5-(4-methylphenyldiazenyl)benzylidene)acetohydrazide was used as a scaffold. ekb.eg This compound underwent condensation reactions with several different aldehydes to produce a series of derivatives with diverse arylidene groups. ekb.eg The reactions yielded products in good to high yields, demonstrating the versatility of this synthetic approach. ekb.eg

Below is a table summarizing the synthesis of various arylidene derivatives from a common 2-cyanoacetohydrazide precursor.

| Aldehyde Reactant | Resulting Derivative | Yield (%) | Reference |

| Benzaldehyde | 2-Cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene) | 83% | ekb.eg |

| 4-Methoxy benzaldehyde | 3-(4-methoxyphenyl) acrylohydrazide derivative | 82% | ekb.eg |

| 2,5-Dimethoxy benzaldehyde | 2-Cyano-3-(2,5-dimethoxyphenyl) acrylohydrazide derivative | 75% | ekb.eg |

| 4-Chloro benzaldehyde | 2-Cyano-3-(Chlorophenyl) derivative | 78% | ekb.eg |

| 2,5-Dichloro benzaldehyde | 2-Cyano-3-(2,4-dichlorophenyl) derivative | 85% | ekb.eg |

This table is based on data for the derivatization of 2-cyano-N'-(2-hydroxy-5-(4-methylphenyldiazenyl)benzylidene)acetohydrazide.

Multicomponent Reaction Systems in Derivatization

Multicomponent reactions (MCRs) offer an efficient and economical approach for the synthesis of complex molecules in a single step, aligning with the principles of green chemistry. nih.gov These reactions are valuable for creating derivatives of core structures by combining three or more reactants in a one-pot synthesis. For example, a facile one-pot MCR has been described for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives starting from aromatic aldehydes, malononitrile (B47326), ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net Another example involves the MCR of salicylaldehydes, malononitrile dimer, and malonic acid in DMSO to produce chromeno[2,3-b]pyridines. nih.gov While not directly producing this compound derivatives, these systems exemplify how MCRs can be employed to build complex heterocyclic structures from simple precursors, a strategy that can be adapted for the derivatization of hydrazides. researchgate.netjmpas.com

Chemical Reactivity and Applications in Heterocyclic Synthesis

Role as a Versatile Synthon for the Construction of Heterocyclic Compounds

2-Cyano-N'-phenylacetohydrazide is widely recognized as a versatile synthon in heterocyclic synthesis. researchgate.net Its utility stems from the multiple reactive sites within its structure, which allow for a variety of chemical transformations. The compound possesses both nucleophilic centers, at the amide and hydrazide nitrogens and the α-carbon, and electrophilic centers at the carbonyl and cyano groups. This polyfunctionality enables it to react with a wide range of reagents to form various heterocyclic rings. researchgate.net

The presence of the active methylene (B1212753) group and the hydrazide function in a single molecule allows for sequential or one-pot multicomponent reactions, leading to the efficient synthesis of complex heterocyclic systems. These systems are often of significant interest due to their potential biological activities. researchgate.net The strategic positioning of the functional groups in this compound facilitates cyclization reactions, making it a cornerstone for the synthesis of five- and six-membered heterocyclic rings, as well as fused systems.

Cyclization and Annulation Reactions for Ring Formation

The inherent reactivity of this compound is best demonstrated through its participation in numerous cyclization and annulation reactions, which are fundamental to the formation of heterocyclic rings. These reactions leverage the compound's functional groups to construct a variety of important heterocyclic scaffolds.

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound is a well-established application of this versatile synthon. Pyrazoles are a significant class of five-membered nitrogen-containing heterocycles with diverse biological activities. researchgate.netmdpi.comnih.gov

One straightforward pathway involves the base-catalyzed intramolecular cyclization of this compound. For instance, it can be converted to 5-amino-3-hydroxy-1-phenyl-1H-pyrazol. researchgate.net The reaction between phenylhydrazine (B124118) and ethyl cyanoacetate (B8463686), which forms this compound as an intermediate, can be significantly accelerated by high pressure. researchgate.net This intermediate then readily cyclizes to the corresponding pyrazole derivative. researchgate.net

Furthermore, this compound can be a precursor to more complex pyrazole-containing molecules. For example, it can be used in the synthesis of 2-(3-cyano-1-phenyl-1H-pyrazol-5-yl)-N′-phenylacetohydrazide. acs.org The general strategy for pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov In the case of this compound, the molecule itself contains the necessary functionalities for cyclization.

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Phenylhydrazine and ethyl cyanoacetate | High pressure (7 katm) | This compound | researchgate.net |

| This compound | Base catalysis | 5-Amino-3-hydroxy-1-phenyl-1H-pyrazol | researchgate.net |

| 2,6-Dicyano-4-pyrone | Phenylhydrazine in MeOH/THF | 2-(3-Cyano-1-phenyl-1H-pyrazol-5-yl)-N′-phenylacetohydrazide | acs.org |

Synthesis of Pyridine (B92270) and Fused Pyridine Systems

Pyridine and its fused derivatives are ubiquitous in pharmaceuticals and functional materials. acs.orgorganic-chemistry.org The active methylene group in this compound makes it a suitable precursor for the synthesis of highly substituted pyridine rings. Typically, the synthesis of pyridines from cyanoacetamide derivatives involves condensation reactions with 1,3-dicarbonyl compounds or their equivalents, often in the presence of a base. mdpi.comrsc.org

While direct examples starting from this compound are less common in the provided literature, the reactivity of the closely related 2-cyanoacetamide (B1669375) moiety is well-documented in pyridine synthesis. mdpi.com For instance, the reaction of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-cyanoacetamide with various reagents can lead to the formation of pyridine derivatives. mdpi.com The general strategy often involves a Michael addition of the active methylene group to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. The synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines, has also been reported from related cyanoacetamide precursors. researchgate.net

Derivatization to Thiophene (B33073) Systems

Thiophene derivatives are another important class of heterocyclic compounds with broad applications. The Gewald thiophene synthesis is a powerful method for constructing thiophene rings, and it often utilizes a compound with an active methylene group, a cyano group, and elemental sulfur. mdpi.com

The reaction of 2-cyano-2-cyclopentylideneacetohydrazide, a derivative of this compound, with elemental sulfur in the presence of an amine catalyst affords a 2-aminothiophene-3-carbohydrazide derivative. srce.hr This transformation highlights the utility of the cyanoacetylhydrazide moiety in constructing thiophene rings. Similarly, the reaction of a pyrazole derivative bearing a cyanoacetyl group with malononitrile (B47326) and elemental sulfur leads to the formation of a thiophene ring fused to the pyrazole. mdpi.com These examples demonstrate that the core structure of this compound is amenable to the conditions of the Gewald synthesis, making it a valuable precursor for thiophene derivatives. nih.gov

Construction of Thiazole (B1198619) and Oxadiazole Moieties

Thiazole and oxadiazole rings are important five-membered heterocycles containing both nitrogen and sulfur or oxygen atoms, respectively. nih.gov The hydrazide functionality in this compound is key to the synthesis of these heterocycles.

For the synthesis of thiazole derivatives, a common strategy involves the reaction of a hydrazide with a thiocyanate, followed by cyclization with an α-haloketone. For example, a related hydrazide, 2-cyano-2-cyclopentylideneacetohydrazide, reacts with phenylisothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization with α-chloroacetone or phenacyl bromide to yield the corresponding thiazole derivatives. srce.hr A similar reaction pathway can be envisioned for this compound.

The synthesis of oxadiazole derivatives can also be achieved from hydrazides. One common method involves the cyclization of an acylhydrazone or a diacylhydrazine. While a direct synthesis from this compound is not detailed in the provided sources, the formation of 1,3,4-oxadiazoles from related pyrone-bearing heterocyclic triads suggests that the hydrazide moiety can be a precursor to this ring system. acs.org

Table 2: Synthesis of Thiazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Synthesis of Pyran and Chromene Derivatives

Pyran and chromene derivatives are oxygen-containing heterocycles with a wide range of biological activities. scielo.org.zaijcce.ac.ir Their synthesis often involves a multicomponent reaction of an aldehyde, a compound with an active methylene group, and a 1,3-dicarbonyl compound or a phenol (B47542) derivative. medjchem.comsharif.edu

The active methylene group in this compound makes it a potential candidate for participation in such reactions. Although direct syntheses from this compound are not explicitly described in the provided literature, the general applicability of compounds containing a cyano-activated methylene group is well-established. For instance, the three-component reaction of an aldehyde, malononitrile (which has a similar reactive methylene group), and a suitable partner like 4-hydroxycoumarin (B602359) or resorcinol (B1680541) is a common route to pyran and chromene derivatives. medjchem.com This suggests that this compound could similarly be employed in the synthesis of pyran and chromene systems, further highlighting its versatility as a synthon.

Formation of Tetrazole Structures

The synthesis of tetrazoles from organic nitriles is a well-established transformation in medicinal chemistry, often proceeding through a [3+2] cycloaddition reaction. researchgate.net In this context, the cyano group of this compound can react with an azide (B81097) source, typically sodium azide (NaN₃), to form a 5-substituted-1H-tetrazole ring. researchgate.net This reaction is frequently catalyzed by various agents, including zinc salts, which facilitate the cycloaddition process in aqueous media. organic-chemistry.org

The general mechanism involves the addition of the azide anion to the electrophilic carbon of the nitrile, followed by intramolecular cyclization to yield the stable tetrazole ring. beilstein-journals.org This transformation converts the cyano functionality into a tetrazole ring, which is often considered a bioisostere of a carboxylic acid group, a substitution that can have significant implications for the biological activity of the resulting molecule. researchgate.net

Table 1: Synthesis of Tetrazole from this compound

| Reactant | Reagent | Catalyst (Example) | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | N'-Phenyl-2-(1H-tetrazol-5-yl)acetohydrazide | [3+2] Cycloaddition |

Exploration of Other Fused and Multi-membered Heterocycles (e.g., Benzodiazepine (B76468), Oxazepine, Benzoxocin)

The reactivity of this compound extends to the synthesis of larger, multi-membered heterocyclic systems.

Benzodiazepines: The synthesis of benzodiazepine structures can be achieved through various condensation reactions. nih.gov For instance, related acetohydrazide derivatives have been utilized in the synthesis of pyrrolo[1,2-d]benzodiazepines, indicating the potential of the hydrazide moiety to participate in cyclization reactions to form this seven-membered ring system. grafiati.com A plausible route could involve the reaction of this compound with appropriate precursors, such as substituted 2-aminobenzophenones, although specific examples starting directly from this compound are less commonly documented. google.com

Oxazepines: The formation of seven-membered oxazepine rings can be accomplished through the reaction of Schiff bases with cyclic anhydrides like phthalic or maleic anhydride (B1165640). samipubco.comechemcom.comsysrevpharm.org A synthetic strategy would first involve the condensation of the terminal nitrogen of the hydrazide in this compound with an aromatic aldehyde to form a Schiff base. Subsequent cycloaddition reaction of this intermediate with an anhydride would lead to the formation of a 1,3-oxazepine derivative. echemcom.comwjarr.com

Benzoxocins: The synthesis of eight-membered heterocycles like benzoxocins from this compound is a less explored area but represents a potential avenue for future research in expanding the synthetic utility of this compound.

Table 2: Potential Heterocyclic Synthesis from this compound Derivatives

| Heterocycle | Intermediate | Key Reaction |

| Benzodiazepine | - | Cyclocondensation |

| Oxazepine | Schiff Base | Cycloaddition with anhydride |

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is governed by the interplay of its nucleophilic and electrophilic centers.

Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atoms of the hydrazide group (-NH-NH-), which possess lone pairs of electrons. medchemexpress.com These sites can attack electrophiles, initiating a variety of chemical transformations. The terminal NH₂ group is generally more nucleophilic. The molecule also contains lone pairs on the carbonyl oxygen and the nitrile nitrogen, which can exhibit nucleophilicity under certain conditions.

Electrophilic Sites: Conversely, the molecule contains distinct electrophilic sites.

Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is significantly electron-deficient due to the polarization caused by the highly electronegative oxygen atom, making it a prime target for nucleophilic attack. pressbooks.pub

Cyano Carbon: The carbon atom of the cyano group (C≡N) is also electrophilic and susceptible to attack by nucleophiles. youtube.com

α-Carbon: The carbon atom situated between the cyano and carbonyl groups is activated by these two electron-withdrawing groups. This makes the attached proton acidic and the carbon itself can act as an electrophilic center in reactions like Michael additions if the molecule were appropriately unsaturated.

This dual reactivity allows this compound to react with a wide range of both electrophilic and nucleophilic reagents, highlighting its versatility in synthesis. farmaceut.orgresearchgate.net

Functional Group Transformations and Modifications

The functional groups within this compound can be chemically modified to yield a variety of derivatives.

Cyano Group Transformations: The cyano group is a versatile functional handle.

To Tetrazole: As discussed, it can undergo cycloaddition with azides to form a tetrazole ring. researchgate.netnih.gov

To Carboxylic Acid/Amide: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively.

To Amine: Reduction of the cyano group, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can produce a primary amine. researchgate.net

Hydrazide and Amide Transformations: The hydrazide moiety is also highly reactive.

Formation of Hydrazones: The terminal amino group of the hydrazide can readily condense with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). researchgate.net This reaction is fundamental to the synthesis of heterocycles like oxazepines. echemcom.com

Acylation: The nitrogen atoms of the hydrazide can be acylated by reacting with acyl chlorides or anhydrides.

Oxidative Coupling: Acid hydrazides can undergo oxidative coupling to form N,N'-diacylhydrazines, for example, using reagents like copper(II) acetate (B1210297). researchgate.net

These transformations allow for the structural diversification of this compound, enabling its use as a scaffold for creating libraries of complex molecules.

Table 3: Summary of Functional Group Transformations

| Functional Group | Reagent/Condition | Product Functional Group |

| Cyano (-C≡N) | NaN₃, H⁺/H₂O, [H] (e.g., LiAlH₄) | Tetrazole, Carboxylic Acid, Amine |

| Hydrazide (-CONHNH₂) | R-CHO, R-COCl | Hydrazone, Acylhydrazide |

Coordination Chemistry of 2 Cyano N Phenylacetohydrazide and Its Analogues

Ligand Design Principles and Chelating Properties

The ability of 2-cyano-N'-phenylacetohydrazide to form stable metal complexes is intrinsically linked to its structural features. The hydrazide moiety, in conjunction with the adjacent cyano group, provides a rich electronic environment for metal ion coordination.

Analysis of Tautomeric Forms (Keto and Enol) and Their Influence on Coordination

A critical aspect of the chelating behavior of this compound and similar hydrazone ligands is their existence in tautomeric forms: the keto and enol forms. researchgate.net This keto-enol tautomerism significantly influences the coordination mode and the nature of the resulting metal complexes.

Keto Form: In its solid state and in certain solutions, the ligand predominantly exists in the keto form, characterized by a carbonyl group (C=O) and an N-H group within the hydrazide backbone (-C(=O)NH-NH-). In this form, the ligand can act as a neutral bidentate donor, coordinating to a metal ion through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety. mdpi.com

Enol Form: In the presence of a metal ion and under appropriate pH conditions, the ligand can undergo deprotonation of the N-H proton, leading to the formation of the enol tautomer. This form features a C=N-OH group which, upon losing a proton, becomes -C=N-O⁻. This enolic form typically acts as a monoanionic bidentate or tridentate ligand. researchgate.netresearchgate.net Coordination occurs through the enolate oxygen and the azomethine nitrogen atom. researchgate.netnih.gov The ability to deprotonate and coordinate as an anion allows for the formation of stable, neutral complexes with divalent metal ions.

The specific tautomeric form adopted upon complexation depends on several factors, including the metal ion, the solvent, the reaction pH, and the presence of counter-ions. This versatility allows for fine-tuning the electronic and steric properties of the resulting metal complexes.

The Role of the β-Functional Nitrile Moiety in Metal Chelation

The this compound ligand is distinguished by a nitrile group (-C≡N) at the β-position relative to the hydrazide functionality. While the primary coordination sites are overwhelmingly the oxygen and nitrogen atoms of the hydrazide group, the nitrile moiety can play several roles. researchgate.netnih.gov

The β-functional nitrile group is recognized as a valuable unit for subsequent chemical reactions, such as addition or cyclization, to create more complex heterocyclic structures. scirp.orgresearchgate.net In terms of direct coordination, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can, in principle, act as a donor site. However, in competition with the "harder" oxygen and nitrogen donors of the hydrazide group, its direct participation in chelation to a single metal center is less common. Instead, the nitrile group can:

Engage in intermolecular interactions: It can form hydrogen bonds or other non-covalent interactions that influence the crystal packing of the complexes.

Act as a bridging ligand: In some instances, the nitrile group might coordinate to an adjacent metal center, leading to the formation of polynuclear or polymeric structures.

Modify electronic properties: As an electron-withdrawing group, it influences the electron density on the rest of the ligand, thereby affecting the strength of the coordination bonds formed by the primary donor atoms. researchgate.net

While many studies focus on the hydrazide core for chelation, the presence of the nitrile group offers potential for more complex structural arrangements and reactivity. acs.org

Synthesis and Structural Elucidation of Metal Complexes

The reaction of this compound and its analogues with various transition metal salts yields a diverse range of coordination compounds. These are typically synthesized by reacting the ligand with a metal salt in a 1:1 or 1:2 molar ratio in a suitable solvent like ethanol (B145695) or methanol. nih.govcyberleninka.ru

Formation of Transition Metal Complexes

Complexes of this compound derivatives have been successfully synthesized with a variety of transition metals.

Nickel(II) and Copper(II): A significant body of research exists on the coordination of hydrazone ligands with Ni(II) and Cu(II). These metals readily form stable complexes, often with the ligand acting in its deprotonated, enolic form. researchgate.netmdpi.comdaneshyari.comresearchgate.net

Uranyl(VI): Uranyl complexes, specifically with the UO₂(VI) cation, have been prepared with related phenylacetohydrazide ligands. daneshyari.com The synthesis of UO₂ nanoparticles from other molecular precursors has also been explored. rsc.org

Iron(II): Fe(II) forms complexes with Schiff bases derived from phenylacetohydrazide, where the ligand coordinates in a tridentate fashion. nih.gov Other studies have detailed the synthesis of various Fe(II) complexes with related organic ligands. rsc.orgsemanticscholar.org

Platinum(II): The reaction of phenylacetohydrazide Schiff bases with Pt(II) salts has been shown to yield square planar complexes. nih.gov

Zinc(II) and Cadmium(II): These d¹⁰ metal ions form stable complexes with hydrazide ligands. Given their diamagnetic nature, these complexes are particularly amenable to characterization by NMR spectroscopy. nih.govnih.govnih.gov

Determination of Stoichiometry and Proposed Coordination Geometries

The stoichiometry and geometry of the resulting metal complexes are determined through techniques such as elemental analysis, mass spectrometry, and single-crystal X-ray diffraction. The findings reveal a variety of structural motifs.

Commonly observed stoichiometries are 1:1 and 1:2 (Metal:Ligand). researchgate.netnih.gov The coordination geometry is highly dependent on the metal ion's electronic configuration and steric factors.

| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry | Reference(s) |

| Ni(II) | 1:2 | Octahedral, Square Planar | daneshyari.comnih.govresearchgate.net |

| Cu(II) | 1:1, 1:2, 2:2 | Distorted Octahedral, Binuclear | daneshyari.comresearchgate.net |

| UO₂(VI) | 1:1 | Hexagonal Bipyramidal | daneshyari.com |

| Fe(II) | 1:2 | Octahedral | nih.gov |

| Pt(II) | 1:1 | Square Planar | nih.gov |

| Zn(II) | 1:1, 1:2 | Tetrahedral, Distorted Square Pyramidal | cyberleninka.runih.govrsc.org |

| Cd(II) | 1:2, 2:2 | Octahedral, Binuclear | nih.gov |

Binuclear configurations, where two metal centers are bridged by ligands, are also reported, particularly for copper(II) complexes. researchgate.net These structures can arise from the bridging capabilities of the enolate oxygen or other donor atoms within the ligand.

Spectroscopic Characterization of Metal-Ligand Interactions in Complexes

Spectroscopic methods are indispensable for elucidating the structure of these complexes and confirming the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Key spectral changes observed upon complexation include:

A shift of the ν(C=O) band to a lower frequency (typically by 15-30 cm⁻¹) in keto-form coordination, indicating the involvement of the carbonyl oxygen in bonding. nih.gov

The disappearance of the ν(N-H) band and the appearance of a new ν(C=N) band at a lower frequency, which signifies deprotonation and coordination in the enol form.

The appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹), which are assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. mdpi.comnih.govnih.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the coordination geometry. The d-d electronic transitions observed in the visible region are characteristic of the geometry around the metal center. For instance, the number and position of these bands can help distinguish between octahedral, tetrahedral, and square planar environments for Ni(II) complexes. daneshyari.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes such as those of Zn(II), Cd(II), and Pt(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the ligand's protons and carbons change upon coordination, providing clear evidence of metal-ligand interaction in solution. nih.govmdpi.com For example, the downfield shift of the -NH proton signal is indicative of its involvement in coordination.

Mass Spectrometry: This technique is used to confirm the molecular weight of the complexes, which helps in establishing the correct stoichiometry between the metal and the ligand. nih.gov

| Spectroscopic Technique | Key Observation for this compound Complexes | Implication | Reference(s) |

| IR Spectroscopy | Shift in ν(C=O); Disappearance of ν(N-H); Appearance of ν(M-O) and ν(M-N) bands | Coordination via keto-oxygen or enol-oxygen and hydrazide-nitrogen | mdpi.comnih.govnih.gov |

| UV-Vis Spectroscopy | d-d transition bands in the visible region | Elucidation of coordination geometry (e.g., octahedral, tetrahedral) | daneshyari.comresearchgate.net |

| NMR Spectroscopy | Shift in proton and carbon signals of the ligand (for diamagnetic complexes) | Confirmation of coordination in solution | nih.govmdpi.com |

| Mass Spectrometry | Molecular ion peak corresponding to the expected complex formula | Confirmation of stoichiometry | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction feasibility and mechanisms. rsc.org These methods are used to estimate the energies of reactants, products, and the transition states that connect them. rsc.org

The viability of a chemical reaction is governed by its thermodynamic and kinetic parameters. Quantum chemical calculations can determine the change in thermodynamic potentials, such as Gibbs free energy (ΔG), which indicates the spontaneity of a reaction. A negative ΔG suggests a favorable reaction, while a positive value indicates a non-spontaneous process under given conditions.

Kinetics are assessed by calculating the activation energy (Ea), which is the minimum energy required for reactants to transform into products. wikipedia.org This energy corresponds to the height of the potential energy barrier separating the reactants from the products on a reaction coordinate diagram. wikipedia.orglibretexts.org Computational methods, such as those employing the Arrhenius equation framework, can precisely calculate this barrier. wikipedia.org For a reaction to proceed at a reasonable rate, a significant number of molecules must possess energy equal to or greater than the activation energy. wikipedia.org The values for activation energy are typically measured in kJ/mol or kcal/mol. wikipedia.org

For reactions involving hydrazide derivatives, theoretical calculations can provide the activation free energy, enthalpy, and entropy, offering a complete kinetic and thermodynamic profile. researchgate.net

Table 1: Representative Thermodynamic and Kinetic Parameters for a Hypothetical Reaction This table illustrates typical data obtained from quantum chemical calculations for a reaction involving a hydrazide derivative. Actual values would be specific to the reaction under study.

| Parameter | Description | Representative Value |

|---|---|---|

| ΔH‡ | Enthalpy of Activation | 73 ± 2 kJ/mol researchgate.net |

| ΔS‡ | Entropy of Activation | -88 ± 4 J/mol·K researchgate.net |

| ΔG‡ | Gibbs Free Energy of Activation | ~21.5 kcal/mol researchgate.net |

| Ea | Activation Energy | 40-60 kJ/mol wikipedia.org |

The 2-cyano-N'-phenylacetohydrazide molecule possesses multiple reactive sites, notably the two nitrogen atoms of the hydrazide moiety. Computational studies are crucial for predicting which site is more likely to participate in a reaction, for instance, during alkylation or acylation.

Theoretical models can simulate an electrophilic attack on both the terminal nitrogen (-NH₂) and the phenyl-substituted nitrogen (-NHPh). By calculating the activation energies for both potential pathways, the more favorable mechanism can be identified. The pathway with the lower activation energy barrier is kinetically preferred and thus the more likely route for the reaction to follow. nih.gov

The process involves:

Locating Transition States (TS): Identifying the highest-energy structure along the reaction coordinate for each potential pathway. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to the corresponding reactants and products. nih.gov This confirms that the located TS correctly connects the desired species.

Energy Comparison: Comparing the activation energies of the competing pathways to determine the most probable mechanism.

This type of analysis has been successfully used to understand regioselectivity in reactions involving similar hydrazine (B178648) and cyano-group-containing compounds. acs.orgarxiv.org

Density Functional Theory (DFT) Studies of Molecular Structures and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. rasayanjournal.co.inmdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. nrel.gov

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization. pjps.pk Using a DFT method, such as the popular B3LYP functional, combined with a basis set like 6-311G(d,p), the calculation systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum potential energy. researchgate.netorientjchem.org

Conformational analysis is an extension of this process, where multiple starting geometries are explored to ensure the identified minimum is the global minimum (the most stable conformer) and not just a local minimum. conflex.netpjbmb.org.pk The resulting optimized structure provides a realistic model of the molecule's shape. pjps.pk

The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in DFT calculations provide the energies of these orbitals.

E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher E(HOMO) value indicates a better electron donor.

E(LUMO): The energy of the LUMO corresponds to the molecule's ability to accept electrons (electrophilicity). A lower E(LUMO) value suggests a better electron acceptor.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. rasayanjournal.co.in

Table 2: Representative Frontier Orbital Energies This table shows typical orbital energy values calculated via DFT for analysis.

| Parameter | Description |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE = E(LUMO) - E(HOMO) | HOMO-LUMO Energy Gap |

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. researchgate.netresearchgate.net These descriptors provide a framework for understanding and predicting reactivity patterns. rasayanjournal.co.in

The primary descriptors, calculated using the energies from the frontier orbitals within the framework of Koopmans' theorem, include: researchgate.net

Ionization Potential (I) ≈ -E(HOMO): The energy required to remove an electron.

Electron Affinity (A) ≈ -E(LUMO): The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2: The ability of a molecule to attract electrons.

Chemical Potential (μ) = -χ: The negative of electronegativity, related to the "escaping tendency" of electrons.

Global Hardness (η) = (I - A) / 2: Resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) = 1 / (2η): The reciprocal of hardness. Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) = μ² / (2η): A measure of a molecule's ability to act as an electrophile. rasayanjournal.co.in

Table 3: Global Reactivity Descriptors for a Representative Molecule

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy to lose an electron |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy to gain an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting power |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / (2η) | Ease of charge transfer |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electrophilic character |

Investigation of Solvent Effects on Molecular Properties

Currently, detailed computational studies focusing specifically on the influence of different solvents on the molecular properties of the parent compound, this compound, are not extensively available in the reviewed scientific literature. Theoretical investigations in this specific area remain a potential avenue for future research to understand how solvent polarity and hydrogen bonding capacity might alter the compound's conformational stability, electronic structure, and reactivity.

Molecular Docking Studies and Ligand-Target Interaction Modeling (where applicable for its derivatives)

Molecular docking has emerged as a crucial computational technique to explore and predict the therapeutic potential of derivatives of this compound. These in silico studies are instrumental in understanding how these molecules might interact with biological targets at an atomic level, thereby guiding the synthesis of more potent and selective agents. Research has particularly focused on derivatives designed as multi-target-directed ligands (MTDL) for diseases like Alzheimer's, investigating their interactions with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govtandfonline.com

A novel series of indole-based derivatives incorporating the 2-cyano-acetohydrazide moiety has been synthesized and subjected to molecular docking simulations to rationalize their biological activity. nih.govtandfonline.com For instance, compounds such as (E)-2-cyano-N'-{[1-(Methylsulfonyl)-1H-indol-3-yl]methylene}acetohydrazide and related chalcone (B49325) derivatives were docked into the active sites of recombinant human AChE (rhAChE) and human BuChE (hBuChE) to elucidate their binding modes. nih.govtandfonline.com These computational models provide a foundational understanding of the structure-activity relationships within this class of compounds. nih.gov

Characterization of Binding Sites (e.g., Cholinesterase Active Sites, Aβ Amyloid Aggregation Sites)

Cholinesterase Active Sites: Molecular docking studies on derivatives of this compound have successfully characterized their binding within the active sites of both AChE and BuChE. nih.govtandfonline.com For acetylcholinesterase, the binding pocket is located in a deep and narrow gorge. Docking simulations of active derivatives revealed interactions with key amino acid residues that constitute this site. nih.gov Specifically, the active site of rhAChE (PDB: 4EY7) involves critical residues that can engage with ligands. nih.gov For example, docking studies of reference inhibitors like donepezil (B133215) highlight interactions with residues such as Trp286, Trp86, and Tyr341, which form the binding cavity and are crucial for ligand recognition and stabilization. nih.gov Derivatives of this compound are predicted to occupy this same cavity, placing them in proximity to the catalytic triad (B1167595) responsible for acetylcholine (B1216132) hydrolysis. nih.govresearchgate.net

Aβ Amyloid Aggregation Sites: Beyond cholinesterase inhibition, a key strategy in Alzheimer's disease research is the prevention of beta-amyloid (Aβ) plaque formation. nih.gov The accumulation and aggregation of Aβ peptides, particularly Aβ1-42, are considered central to the pathology of Alzheimer's. nih.gov Computational and in vitro studies have shown that certain derivatives of this compound can act as inhibitors of this self-induced Aβ aggregation. nih.govtandfonline.com Chalcone derivatives incorporating the core structure were identified as having a significant ability to inhibit the aggregation of Aβ1-42, suggesting they can interfere with the peptide-peptide interactions necessary for fibril formation. nih.govtandfonline.com

Elucidation of Interaction Modes (e.g., Hydrogen Bonding, Arene-Arene Interactions)

The efficacy of ligands is determined by the specific nature and strength of their interactions with the target's binding site. Docking studies provide detailed insights into these interaction modes.

Hydrogen Bonding: Hydrogen bonds are critical for the anchoring of ligands within the active site. In studies involving derivatives of this compound, the hydrazide moiety and the cyano group are potential hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonding interactions with amino acid residues in the active sites of cholinesterases, contributing to the stability of the ligand-protein complex.

Arene-Arene Interactions: The phenyl ring of the this compound scaffold and other aromatic systems within its derivatives play a significant role in binding, primarily through arene-arene (also known as π-π stacking) and arene-H (π-alkyl) interactions. nih.gov In the context of the AChE active site, aromatic residues like tryptophan (Trp86, Trp286) and tyrosine (Tyr341) are pivotal. nih.gov Docking simulations of active derivatives show their aromatic rings forming favorable stacking interactions with the indole (B1671886) ring of tryptophan or the phenyl ring of tyrosine, which is a common feature for many potent cholinesterase inhibitors. nih.gov

The table below summarizes the key interactions for a reference inhibitor docked into the AChE active site, which serves as a model for understanding how this compound derivatives might bind.

| Interacting Ligand Moiety | Interacting Amino Acid Residue | Type of Interaction |

| Dimethoxyphenyl Ring | Trp286 | Arene-Arene |

| Piperidinyl -CH2- | Tyr341 | Arene-H |

| Benzyl Group Phenyl Ring | Trp86 | Arene-Arene |

| Data derived from docking studies of donepezil within the rhAChE active site (PDB: 4EY7), as described in related research. nih.gov |

These computational findings underscore the importance of both hydrogen bonding and aromatic interactions in the binding of this compound derivatives to their biological targets, providing a solid rationale for their observed inhibitory activities. nih.govnih.gov

Biological Activity and Biomedical Applications of 2 Cyano N Phenylacetohydrazide Derivatives

In Vitro Antimicrobial Activity Investigations

The antimicrobial capabilities of 2-cyano-N'-phenylacetohydrazide derivatives have been a key focus of research, with studies investigating their effectiveness against a range of bacteria and fungi.

Characterization of Antibacterial Spectrum

Schiff bases and metal complexes derived from this compound have shown notable antibacterial activity. researchgate.netnih.gov For instance, certain hydrazone derivatives have displayed significant to moderate activity against various pathogenic bacteria. researchgate.net The antibacterial efficacy of these compounds is often compared to standard antibiotics to gauge their potential. Some studies have indicated that metal complexes of these derivatives can exhibit higher antimicrobial activity than the free ligands, a phenomenon attributed to increased lipophilicity which enhances penetration into bacterial membranes. researchgate.net

Assessment of Antifungal Efficacy

The antifungal properties of this compound derivatives have been evaluated against several fungal species, including Aspergillus niger, A. flavus, Penicillium chrysogenum (often studied as Penicillium cyclopium), and Rhizopus oryzae. nih.govsemanticscholar.org

Research has shown that some derivatives exhibit remarkable antifungal activity. nih.gov For example, certain hydrazone derivatives have demonstrated significant activity against fungi, with some showing efficacy comparable to standard antifungal agents like fluconazole. researchgate.net The introduction of specific chemical groups, such as methoxy (B1213986) and nitro, has been suggested to contribute to their increased antifungal potential. researchgate.net

Table 1: Antifungal Activity of this compound Derivatives

In Vitro Antiproliferative and Cytotoxic Studies

A significant body of research has focused on the anticancer potential of this compound derivatives, revealing their efficacy against a variety of cancer cell lines and shedding light on their mechanisms of action.

Efficacy Against Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. These include breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), central nervous system cancer (SF-268), colon cancer (HCT116), lung carcinoma (A-549), and another colon cancer line (RKOP 27). srce.hrnih.govacs.org

Notably, some synthesized compounds have exhibited higher inhibitory effects against MCF-7, NCI-H460, and SF-268 cell lines than the reference drug doxorubicin. srce.hrgrafiati.com Specific derivatives have shown potent activity against HCT-116 and MCF-7 cells, with IC50 values indicating significant cytotoxicity. nih.gov For example, one plastoquinone (B1678516) analogue, AQ-12, demonstrated notable cytotoxicity toward HCT-116 (IC50 = 5.11 ± 2.14 μM) and MCF-7 (IC50 = 6.06 ± 3.09 μM) cells. nih.gov Furthermore, certain nicotinonitrile derivatives have shown significant cytotoxic activity against NCI-H460 and RKOP 27 cell lines. acs.org

Table 2: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

Proposed Mechanisms of Cytotoxicity

The cytotoxic effects of this compound derivatives are believed to stem from their interactions with cellular macromolecules, particularly DNA. One of the proposed mechanisms is DNA binding through an intercalative mode. researchgate.net This involves the insertion of the planar aromatic portions of the molecule between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription, ultimately inducing apoptosis.

Furthermore, some derivatives have been found to exhibit genotoxic effects. nih.gov For instance, a Zn(II) complex of a Schiff base derived from phenylacetohydrazide was shown to prompt a genotoxic effect similar to that of the well-known anticancer drug Cisplatin. nih.gov Molecular docking studies have supported these findings, indicating that these compounds can bind to DNA, often through hydrogen bonding. nih.gov

Enzyme Inhibition and Modulation Studies

The ability of this compound derivatives to inhibit or modulate the activity of specific enzymes is another promising area of investigation. For example, some derivatives have been studied for their inhibitory effects on carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Certain 2-amino-3-cyanopyridine (B104079) derivatives, which can be synthesized from precursors related to this compound, have shown inhibitory activity against human carbonic anhydrase isozymes I and II. nih.gov

Additionally, thiourea (B124793) derivatives, which can be synthesized from related hydrazides, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com Some of these compounds have demonstrated potent inhibition of both AChE and BChE. mdpi.com The inhibitory potential of these derivatives opens up avenues for their development as therapeutic agents for a range of diseases characterized by aberrant enzyme activity.

Cholinesterase Inhibition Profiles (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing Alzheimer's disease (AD). semanticscholar.org By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), these inhibitors can help alleviate cognitive symptoms. semanticscholar.org A variety of derivatives based on the this compound structure have been synthesized and evaluated for their ability to inhibit these crucial enzymes.

A novel series of indole-based compounds, including derivatives of 2-cyanoacetohydrazide (B512044), were designed and assessed for their inhibitory effects on AChE and BuChE. nih.gov The inhibitory activities were determined and expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov The results indicated that many of the synthesized compounds acted as moderate to strong inhibitors of AChE. nih.gov Specifically, certain compounds showed dual inhibitory action against both AChE and BuChE in the nanomolar range, while others exhibited selectivity for one enzyme over the other. nih.gov For instance, compound 3c from the study demonstrated higher selectivity for AChE, whereas compounds 4a, 4b, and 4d were more selective for BuChE. nih.gov

Another study focused on a series of novel indole (B1671886) derivatives, which were also screened for their inhibition of AChE and BuChE. semanticscholar.org Most of the tested compounds displayed inhibitory activity against both enzymes. semanticscholar.org Notably, compounds with an amide moiety were found to have enhanced inhibitory power against BuChE, which was attributed to their more rigid structures. semanticscholar.org

Table 1: Cholinesterase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) nih.gov | Notes |

| 5b | AChE / BuChE | Dual Inhibitor | Exerted dual inhibitory activity. nih.gov |

| 6b | AChE / BuChE | Dual Inhibitor | Exerted dual inhibitory activity. nih.gov |

| 7c | AChE / BuChE | Dual Inhibitor | Exerted dual inhibitory activity. nih.gov |

| 10b | AChE / BuChE | Dual Inhibitor | Exerted dual inhibitory activity. nih.gov |

| 3c | AChE | Selective | Showed higher selectivity for AChE over BuChE. nih.gov |

| 4a | BuChE | Selective | Showed selectivity for BuChE over AChE. nih.gov |

| 4b | BuChE | Selective | Showed selectivity for BuChE over AChE. nih.gov |

| 4d | BuChE | Selective | Showed selectivity for BuChE over AChE. nih.gov |

Inhibition of Amyloid Aggregation (e.g., Aβ1-42 Aggregation)

A key pathological hallmark of Alzheimer's disease is the accumulation and aggregation of beta-amyloid (Aβ) peptides, particularly the Aβ1-42 form, into plaques in the brain. nih.govnih.gov These aggregates are considered a validated biomarker for AD diagnosis and a critical target for therapeutic intervention. nih.gov Therefore, compounds that can inhibit this aggregation process are of significant interest.

Research into this compound derivatives has shown their potential to interfere with Aβ aggregation. nih.gov In one study, selected indole-based derivatives were evaluated for their ability to inhibit the self-induced aggregation of Aβ1-42. nih.gov The findings revealed that compounds 5b and 6b , which also showed dual cholinesterase inhibition, were capable of inhibiting Aβ amyloid aggregation. nih.gov The inhibitory activity was measured and compared to the reference drug tacrine. The tested compounds demonstrated strong anti-aggregation activity, with IC₅₀ values ranging from 5.16 to 22.40 µM. nih.gov

The mechanism by which these compounds inhibit aggregation is a subject of ongoing research, but it is believed that they may interact with the Aβ peptide, stabilizing its soluble form or redirecting its aggregation pathway towards non-toxic species. mdpi.comfrontiersin.org

Table 2: Inhibition of Aβ1-42 Aggregation by Selected Derivatives

| Compound | IC₅₀ (µM) nih.gov | Reference Drug (Tacrine) IC₅₀ (µM) nih.gov |

| Selected Derivatives | 5.16–22.40 | 3.50 |

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. nih.gov Antioxidants can combat this stress by scavenging free radicals. nih.gov The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

The DPPH assay is a simple and widely used method based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com Similarly, the ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation. nih.govmdpi.com

Several studies have investigated the antioxidant properties of heterocyclic compounds containing structures related to this compound. For example, novel thiazole (B1198619) and pyrazolo[5,1-c] semanticscholar.orgnih.govnih.govtriazole derivatives synthesized from a 2-cyanoacetamide (B1669375) precursor were assessed for their antioxidant activity using the DPPH assay. chemrxiv.org The investigation found that all the tested substances demonstrated antioxidant activity. chemrxiv.org Another study on newly synthesized imide derivatives also reported a high percentage of inhibition against the DPPH free radical, with the effect being concentration-dependent. ajchem-a.com These findings suggest that the core structure and its derivatives possess the chemical features necessary for radical scavenging, making them valuable candidates for further investigation as antioxidant agents. japsonline.commdpi.com

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Different regions of the electromagnetic spectrum provide unique insights into molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different types of chemical bonds.

The IR spectrum of 2-cyano-N'-phenylacetohydrazide exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak is typically observed in the range of 2250-2210 cm⁻¹ which is indicative of the C≡N (cyano) stretching vibration. The spectrum also shows strong absorption in the 1700-1670 cm⁻¹ region, characteristic of the C=O (carbonyl) stretch of the amide group. specac.com Furthermore, the presence of N-H bonds in the hydrazide moiety gives rise to absorption bands in the 3350-3180 cm⁻¹ region. specac.comcore.ac.uk The aromatic C-H stretching of the phenyl group is observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group appears in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Cyano | C≡N | 2250-2210 | Sharp, Medium |

| Amide | C=O | 1700-1670 | Strong |

| Hydrazide | N-H | 3350-3180 | Medium, Broad |

| Aromatic | C-H | 3100-3000 | Variable |

| Aliphatic | C-H | 3000-2850 | Variable |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HMBC, DEPT-Q NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number and types of protons and their neighboring atoms. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methylene (CH₂) protons adjacent to the cyano and carbonyl groups resonate as a singlet at approximately δ 3.7-4.0 ppm. The N-H protons of the hydrazide group give rise to signals that can be broad and their chemical shifts are concentration and solvent dependent, but are generally found in the δ 8.0-10.0 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon of the cyano group (C≡N) is typically observed around δ 115-120 ppm. The carbonyl carbon (C=O) of the amide appears further downfield, usually in the range of δ 165-175 ppm. The carbons of the phenyl ring show signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the nitrogen) appearing at a distinct chemical shift. The methylene carbon (CH₂) signal is typically found in the δ 25-35 ppm range.

2D NMR Techniques (HMBC and DEPT-Q): Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing long-range correlations between protons and carbons, helping to piece together the molecular skeleton. youtube.com For instance, HMBC can show correlations between the methylene protons and the carbonyl carbon, as well as the cyano carbon, confirming their connectivity. Distortionless Enhancement by Polarization Transfer (DEPT-Q) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, and to identify quaternary carbons (like the carbonyl and cyano carbons).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Phenyl-H | 7.0-8.0 | m | 120-140 |

| Methylene-H (CH₂) | 3.7-4.0 | s | 25-35 |

| Hydrazide-H (NH) | 8.0-10.0 | br s | - |

| Carbonyl-C (C=O) | - | - | 165-175 |

| Cyano-C (C≡N) | - | - | 115-120 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent and concentration. m = multiplet, s = singlet, br s = broad singlet.

Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern. nih.gov When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and analysis of complex mixtures. nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. libretexts.org Common fragmentation pathways for this compound could include the cleavage of the N-N bond, the loss of the cyano group (CN), or the cleavage of the amide bond, leading to characteristic fragment ions. For example, a fragment corresponding to the phenylacetonitrile (B145931) cation or the phenylhydrazide cation might be observed. Both GC-MS and LC-MS can be employed for the analysis of this compound, with the choice of technique depending on the compound's volatility and thermal stability. d-nb.info

Electronic (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. mdpi.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

This compound contains a phenyl group and a carbonyl group, both of which are chromophores. The UV-Vis spectrum would be expected to show absorption bands characteristic of these groups. The phenyl group typically exhibits absorption bands in the UV region, often with fine structure. The n→π* transition of the carbonyl group in the amide moiety would also result in an absorption band in the UV region. The position and intensity of these absorption bands can be influenced by the solvent polarity. sigmaaldrich.com

X-ray Diffraction Analysis

While spectroscopic methods provide a wealth of structural information, X-ray diffraction analysis of a single crystal provides the most definitive and unambiguous structural confirmation.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

Single crystal X-ray diffraction is a technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. ceitec.czrigaku.com To perform this analysis, a suitable single crystal of this compound must be grown. researchgate.net This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.

The data obtained from single crystal X-ray diffraction provides a complete picture of the molecular structure, including bond lengths, bond angles, and torsional angles. It can also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, this technique would confirm the planar geometry of the phenyl ring and the amide group, and the specific conformation of the hydrazide linkage. It would also provide precise measurements of the C≡N, C=O, and other key bond lengths. The resulting crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), serves as the ultimate proof of the compound's structure.

Analysis of Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

In the crystal structure of this analog, intermolecular hydrogen bonds are key features of the crystal packing. nih.gov Strong N—H⋯O hydrogen bonds are observed, which typically form robust and directional interactions. nih.gov Additionally, weaker C—H⋯O and C—H⋯N interactions contribute to the stability of the three-dimensional network. nih.govgrafiati.com The cyano group, with its electronegative nitrogen atom, is a competent hydrogen-bond acceptor. researchgate.net The presence of both a hydrogen bond donor (the N-H group of the hydrazide) and multiple acceptor sites (the carbonyl oxygen and the nitrogen of the cyano group) in this compound suggests that a rich and complex hydrogen-bonding network is to be expected. researchgate.netrsc.org

The interplay of these hydrogen bonds, along with other weak interactions such as π-π stacking between the phenyl rings, dictates the formation of specific supramolecular motifs. researchgate.net For instance, in the crystal structure of N′-(2-nitrobenzylidene)-2-phenylacetohydrazide, another related derivative, the molecules are organized into a 2D layer structure, which is then extended into a 3D framework through π-π stacking and hydrogen-bond interactions. researchgate.net The analysis of these interactions is often aided by computational tools like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. nih.gov For (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide, this analysis revealed that H⋯H interactions are the most significant contributors to the crystal packing. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a synthesized compound. By quantifying the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm that the elemental composition of the product matches the theoretical values calculated from its molecular formula.

For this compound (C₉H₉N₃O), the theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.011) / 175.18 * 100% = 61.69%

Hydrogen (H): (9 * 1.008) / 175.18 * 100% = 5.18%

Nitrogen (N): (3 * 14.007) / 175.18 * 100% = 23.99%

Oxygen (O): (1 * 15.999) / 175.18 * 100% = 9.13%

While specific experimental data for this compound is not provided in the search results, data for a closely related compound, 2-(3-Cyano-1-phenyl-1H-pyrazol-5-yl)-N′-phenylacetohydrazide, is available and serves as a representative example of the application of this technique. acs.org The comparison between the calculated and experimentally found values for this analog demonstrates the utility of elemental analysis in confirming the successful synthesis of the target molecule. acs.org

Table 1: Elemental Analysis Data for a Related Hydrazide Derivative

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 68.13 | 68.23 | acs.org |

| Hydrogen (H) | 4.76 | 4.62 | acs.org |

| Nitrogen (N) | 22.07 | 22.24 | acs.org |

Data for 2-(3-Cyano-1-phenyl-1H-pyrazol-5-yl)-N′-phenylacetohydrazide

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature or time. It is a valuable tool for assessing the thermal stability of a compound and for studying its decomposition pathway. The resulting TGA curve provides information on the temperatures at which the material begins to decompose, the number of decomposition steps, and the mass of any residual material.

Although specific TGA data for this compound was not found, the thermal behavior of other hydrazide derivatives has been reported. For instance, the TGA of some Schiff base derivatives of phenylacetohydrazide has been studied to determine their decomposition patterns. researchgate.net Typically, hydrazide compounds are stable at room temperature and show decomposition at elevated temperatures. The decomposition often occurs in multiple steps, corresponding to the loss of different fragments of the molecule.

Table 2: Illustrative Thermal Decomposition Data for Related Compounds

| Compound | Decomposition Onset (°C) | Decomposition Steps | Residual Mass (%) | Reference |

|---|---|---|---|---|

| 1-Acetyl-2-phenylhydrazine | > 130 | Not specified | Not specified | lookchem.com |

| Schiff base complexes of phenylacetohydrazide | Varies | Multiple | Varies | researchgate.net |

This table provides illustrative data for related compounds to demonstrate the type of information obtained from TGA.

Future Research Directions and Potential Applications of 2 Cyano N Phenylacetohydrazide

The chemical scaffold of 2-cyano-N'-phenylacetohydrazide represents a versatile and promising starting point for a wide range of scientific investigations. Its inherent reactivity, stemming from the cyano, acetamide, and phenylhydrazide moieties, allows for extensive chemical modification. Future research is poised to expand upon its known applications, venturing into novel synthetic methodologies, advanced therapeutic agents, and innovative materials. This section outlines key areas for future exploration, focusing on green chemistry, rational drug design, computational modeling, materials science, and the development of hybrid molecules.

Q & A

Q. What are the standard synthetic routes for preparing 2-cyano-N'-phenylacetohydrazide, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between cyanoacetic acid hydrazide and substituted aldehydes or ketones under acidic or basic conditions. For example, refluxing cyanoacetohydrazide with 2-chlorobenzaldehyde in ethanol with a catalytic amount of acetic acid yields 2-cyano-N'-(2-chlorobenzylidene)acetohydrazide . Key parameters include solvent choice (ethanol, dioxane), temperature (reflux at 70–100°C), and pH control to maximize yield (typically 60–80%) and purity. Recrystallization from methanol or ethanol is commonly used for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrazone linkage (C=N) and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like C≡N (2250–2220 cm⁻¹) and N–H stretches (3300–3200 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks to verify molecular weight, while elemental analysis ensures stoichiometric purity .

Q. How are crystal structures of this compound derivatives determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, compound 2-cyano-N'-(4-dimethylaminobenzylidene)acetohydrazide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.925 Å, b = 7.045 Å, c = 15.117 Å. The trans configuration of the C=N bond and intermolecular N–H···O hydrogen bonds stabilizing the lattice are confirmed via SCXRD .

Advanced Research Questions

Q. How can computational methods aid in understanding the bioactivity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target enzymes like xanthine oxidase (XO) or cyclooxygenase-2 (COX-2). For instance, 2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide showed an IC₅₀ of 15.8 µM against XO, with hydrogen bonding to Arg880 and hydrophobic interactions in the active site . Density Functional Theory (DFT) calculations further analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What experimental strategies resolve contradictions in reaction yields or spectral data for hydrazone derivatives?

Contradictions often arise from competing reaction pathways (e.g., keto-enol tautomerism) or solvent-dependent polymorphism. Controlled experiments varying solvents (polar vs. nonpolar) and reaction times, coupled with 2D NMR (COSY, HSQC), can clarify structural ambiguities. For example, conflicting IR data for C=N stretches may require SCXRD validation to distinguish between E/Z isomers .

Q. How do structural modifications influence the biological activity of this compound analogs?